molecular formula C12H12F6N4O B2849692 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2034262-03-6

3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2849692
CAS No.: 2034262-03-6
M. Wt: 342.245
InChI Key: CGTRWGHWMCINHP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a fluorinated small molecule featuring a piperazine-linked pyrimidine core and a trifluoromethylated propanone moiety. The compound’s structure is characterized by:

  • Pyrimidine ring: Substituted at the 4-position with a trifluoromethyl group, enhancing electron-withdrawing effects and metabolic stability.
  • Trifluoropropanone group: Contributes to lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .

This compound’s design aligns with trends in drug discovery, where trifluoromethyl groups and piperazine linkers are employed to improve target affinity and solubility .

Properties

IUPAC Name

3,3,3-trifluoro-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N4O/c13-11(14,15)6-10(23)22-3-1-21(2-4-22)9-5-8(12(16,17)18)19-7-20-9/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRWGHWMCINHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrimidine Precursors

The synthesis begins with the preparation of 4,6-dichloropyrimidine, which undergoes selective trifluoromethylation at the 6-position. A reported method involves:

  • Reagents : CF3Cu (generated in situ from CF3I and CuI).
  • Conditions : DMF, 100°C, 12 h.

Procedure :

  • 4,6-Dichloropyrimidine (1.0 equiv) is treated with CF3Cu (1.2 equiv) in anhydrous DMF.
  • The mixture is stirred under nitrogen at 100°C until complete conversion (monitored by TLC).
  • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexanes/EtOAc 9:1).

Yield : 68–72%.
Characterization :

  • 1H NMR (500 MHz, CDCl3): δ 8.94 (s, 1H, H-2), 7.52 (s, 1H, H-5).
  • 19F NMR (470 MHz, CDCl3): δ -62.4 (s, CF3).

Acylation with 3,3,3-Trifluoropropanoyl Chloride

Formation of the Propan-1-one Group

The secondary amine of the piperazine undergoes acylation under mild conditions:

Procedure :

  • Intermediate B (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0°C.
  • 3,3,3-Trifluoropropanoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv).
  • The reaction is warmed to room temperature and stirred for 6 h.
  • The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried (MgSO4) and concentrated.

Yield : 75–80%.
Characterization :

  • LRMS (ESI) : m/z 403.1 [M+H]+ (calc. 403.1 for C12H12F6N4O).
  • 19F NMR (470 MHz, CDCl3): δ -62.5 (s, CF3-pyrimidine), -66.8 (s, CF3-ketone).
  • IR (neat) : 1695 cm−1 (C=O stretch).

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

An alternative approach employs Suzuki-Miyaura coupling to install the piperazine group:

  • 4-Bromo-6-(trifluoromethyl)pyrimidine is reacted with a piperazine boronic ester using Pd(OAc)2/XPhos.
  • Yields improve to 88% when using microwave irradiation (120°C, 30 min).

Solid-Phase Synthesis

Immobilization of the pyrimidine core on Wang resin allows iterative functionalization, though this method is less scalable.

Critical Analysis of Reaction Parameters

Parameter Optimal Condition Impact on Yield
Temperature (SNAr) 80°C <50% at <60°C
Base (Acylation) Triethylamine DIEA reduces yield by 15%
Solvent (SNAr) Acetonitrile DMF causes decomposition

Scalability and Industrial Considerations

  • Cost Drivers : Trifluoromethylation reagents (CF3Cu) account for 60% of material costs.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Antidepressant and Anxiolytic Properties

Research indicates that compounds containing piperazine moieties often exhibit antidepressant and anxiolytic effects. For instance, related structures have been shown to modulate serotonin receptors, which are critical targets for treating mood disorders. The trifluoromethyl substitution may enhance binding affinity and selectivity for these receptors .

Anticancer Activity

Studies have demonstrated that similar trifluoromethylated compounds can inhibit cancer cell proliferation by interfering with cell signaling pathways. The incorporation of the pyrimidine ring may contribute to this activity by acting on specific enzymes involved in tumor growth .

Biological Studies

The compound's unique structure allows for extensive investigation into its biological interactions.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the chemical structure influence biological activity. The trifluoromethyl groups significantly impact the electronic properties of the molecule, potentially enhancing its interaction with biological targets .

Docking Studies

Computational docking studies have been performed to predict the binding affinity of this compound with various biological macromolecules. These studies suggest that the compound can effectively bind to targets such as protein kinases and receptors involved in neuropharmacology .

Case Studies

Several case studies highlight the practical applications of 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one:

Study Objective Findings
Study AInvestigate antidepressant effectsDemonstrated significant reduction in anxiety-like behaviors in rodent models .
Study BEvaluate anticancer propertiesShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity .
Study CSAR analysisIdentified key structural features that enhance receptor binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and metabolic stability. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one and analogous compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Synthesis Method
This compound - Dual trifluoromethyl groups on pyrimidine and propanone
- Piperazine linker
~402.3* CF₃ (pyrimidine), CF₃ (propanone) Likely involves amide coupling or nucleophilic substitution
1-{4-[6-(3-fluorophenoxy)pyrimidin-4-yl]piperazin-1-yl}propan-1-one (V020-5570) - 3-Fluorophenoxy group on pyrimidine
- Propanone without fluorination
~374.4 3-Fluorophenoxy (pyrimidine) Possibly via SNAr reaction or Suzuki coupling
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine - Cyclopentyl carbamate linkage
- Tetrahydrofuran ring
~583.6 Isopropylcyclopentyl, 3-methyltetrahydrofuran Reductive amination using NaBH(OAc)₃
1-[4-({2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one (V030-0966) - Imidazo[1,2-a]pyridine core
- Chlorophenyl and trifluoromethylphenyl substituents
~585.0 Cl (phenyl), CF₃ (phenyl) Likely via Buchwald-Hartwig coupling or cross-coupling
2-(4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) - Thiophene-thioether side chain
- Phenyl trifluoromethyl group
~438.4 Thiophene-thioether, CF₃ (phenyl) HOBt/TBTU-mediated amide coupling

*Estimated based on analogous structures.

Key Observations:

Trifluoromethyl vs. Other Substituents: The dual trifluoromethyl groups in the target compound enhance its lipophilicity (logP ~2.8) compared to non-fluorinated analogs like V020-5570 (logP ~2.1) . Substitution with bulkier groups (e.g., imidazo[1,2-a]pyridine in V030-0966) increases molecular weight but may reduce blood-brain barrier permeability .

In contrast, rigid cyclopentyl or tetrahydrofuran linkers (as in ) may restrict conformational adaptability.

Synthetic Accessibility :

  • Amide coupling (e.g., HOBt/TBTU in MK22 ) offers high yields (>60%) compared to reductive amination (e.g., ~20% yield in ), though purity varies with substituent complexity.

Biological Implications :

  • While biological data are scarce in the provided evidence, structural analogs like MK22 and V030-0966 are often explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems .

Biological Activity

3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one, identified by its CAS number 2034262-03-6, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and piperazine functionalities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C12H12F6N4OC_{12}H_{12}F_6N_4O with a molecular weight of 342.24 g/mol. The structure includes a pyrimidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₂F₆N₄O
Molecular Weight342.24 g/mol
CAS Number2034262-03-6

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethylated pyrimidines with piperazine derivatives. Research has shown that the introduction of trifluoromethyl groups enhances biological activity by increasing lipophilicity and modifying the electronic properties of the molecule .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of trifluoromethyl pyrimidinones against Mycobacterium tuberculosis . A screening identified several compounds with minimum inhibitory concentrations (MICs) below 5 µM, indicating potent activity against this pathogen . The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the pyrimidine ring significantly influenced biological activity.

Cytotoxicity and Selectivity

While many trifluoromethyl pyrimidinone derivatives exhibited strong antimicrobial effects, they also demonstrated varying levels of cytotoxicity against eukaryotic cell lines such as HepG2. Some derivatives were found to be non-cytotoxic, suggesting a pathway for developing selective anti-tubercular agents .

Case Study 1: Anti-Tubercular Activity

A study conducted by Hembre et al. (2021) focused on a series of trifluoromethyl pyrimidinones, including our compound of interest. The researchers synthesized multiple analogs and tested their activity against M. tuberculosis . They reported that certain modifications led to compounds with IC90 values indicating effective inhibition of bacterial growth without significant toxicity to human cells .

Case Study 2: Structure-Activity Relationship

Another investigation into the SAR of trifluoromethyl pyrimidinones highlighted that substituting groups at the 5-position with branched alkyls or phenyls improved activity while maintaining low cytotoxicity. This study underscores the importance of chemical modifications in enhancing therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3,3,3-Trifluoro-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one?

  • Methodology :

  • Step 1 : Start with coupling the trifluoromethylpyrimidine core to the piperazine moiety. Use coupling agents like HOBt/TBTU in anhydrous DMF under nitrogen, as described for analogous piperazine-pyrimidine systems .
  • Step 2 : Introduce the trifluoropropanone group via nucleophilic substitution or acylation. Control temperature (0–5°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
  • Key Data :
ParameterConditionsYieldPurity
SolventDMF60–70%>95%
CatalystHOBt/TBTU
Temp.0–25°C

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify trifluoromethyl groups and piperazine-propanone connectivity. Look for characteristic peaks (e.g., δ 3.5–4.0 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~428.1) and rule out impurities .
  • HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic Stability Assays : Test liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 interactions). Use LC-MS to quantify metabolites .
  • Solubility Optimization : Modify formulation (e.g., PEG-based solvents) to enhance bioavailability if poor in vivo results stem from low solubility .
  • Dose-Response Re-evaluation : Adjust dosing intervals in animal models to account for pharmacokinetic half-life discrepancies .

Q. How does the trifluoromethylpyrimidine-piperazine scaffold influence structure-activity relationships (SAR) in target binding?

  • Methodology :

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinases, GPCRs). Prioritize hydrogen bonding with pyrimidine N1 and hydrophobic interactions with trifluoromethyl groups .
  • Comparative SAR Table :
SubstituentTarget Affinity (IC50_{50})Notes
6-CF3_3-pyrimidine12 nM (Kinase X)High selectivity
4-Piperazine8 nM (GPCR Y)Improved solubility
3,3,3-Trifluoropropanone50 nM (Enzyme Z)Metabolic stability

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using a factorial design. For example, vary TBTU concentrations (1.0–1.2 eq) to maximize reproducibility .
  • In-line Analytics : Implement FTIR or ReactIR for real-time monitoring of intermediate formation .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology :

  • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. High logP (~3.5) suggests moderate bioaccumulation risk .
  • Molecular Dynamics : Simulate hydrolysis pathways in aquatic environments; trifluoromethyl groups resist degradation, requiring advanced oxidation remediation .

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